molecular formula C8H8ClN3 B1437671 6-Chloro-1-methyl-1H-indazol-3-amine CAS No. 1031927-22-6

6-Chloro-1-methyl-1H-indazol-3-amine

Cat. No.: B1437671
CAS No.: 1031927-22-6
M. Wt: 181.62 g/mol
InChI Key: DVNUOUTWILBEAP-UHFFFAOYSA-N
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Description

Historical Context of Indazole Chemistry

The indazole chemical family traces its origins to the pioneering work of Emil Fischer and Kuzel in 1883, when they first discovered and characterized the parent indazole compound. These early researchers, along with Fischer and Tafel, performed the foundational studies on indazole synthesis and established the fundamental understanding of this heterocyclic system. The historical significance of indazole chemistry extends beyond mere academic interest, as these compounds have evolved to become one of the most important classes of nitrogen-containing heterocyclic compounds in modern pharmaceutical science.

The initial synthesis methods developed by Fischer involved the cyclization of 2-hydrazinocinnamic acid, which readily lost acetic acid to form the indazole ring system. This early work established the basic principles that would guide subsequent synthetic developments in indazole chemistry. The compound exists in two tautomeric forms, with the imino-hydrogen atom potentially located on either nitrogen atom, although modern understanding recognizes that this distinction between indazole and isoindazole forms is less rigid than originally proposed.

Throughout the twentieth century, indazole chemistry experienced significant advancement, with researchers developing increasingly sophisticated synthetic methodologies. The work of Heusler, who obtained indazole through the reaction of toluol-diazo-toluide with acetic anhydride, and Noelting's investigations into substituted indazoles using acetic anhydride solvent, contributed substantially to the expanding knowledge base. These historical developments provided the foundation for contemporary indazole research, including the development of specifically substituted derivatives such as 6-Chloro-1-methyl-1H-indazol-3-amine.

The evolution of indazole chemistry has been marked by continuous improvements in synthetic efficiency and yield optimization. Modern synthetic approaches have achieved remarkable success, with some methods producing yields exceeding thirty-eight percent under optimized conditions. This historical progression from early exploratory work to sophisticated synthetic methodologies has enabled the development of complex indazole derivatives with precise substitution patterns, demonstrating the maturation of this chemical field.

Nomenclature and Classification

The nomenclature of this compound follows established systematic naming conventions for heterocyclic compounds, specifically adhering to the Hantzsch-Widman system as recognized by the International Union of Pure and Applied Chemistry. The compound name provides detailed structural information through its systematic construction, beginning with the substituent positions and concluding with the core heterocyclic designation.

The indazole core structure represents a bicyclic heterocyclic system formed through the fusion of benzene and pyrazole rings. This fundamental architecture places indazole within the broader classification of azole compounds, which are characterized by the presence of nitrogen atoms within the heterocyclic framework. The systematic naming begins with the identification of heteroatoms present in the ring system, with nitrogen designated by the prefix "aza" according to established nomenclature rules.

Nomenclature Element Structural Significance Position
6-Chloro Chlorine substituent Position 6 of benzene ring
1-methyl Methyl group attachment Position 1 nitrogen atom
1H Hydrogen location indicator Position 1 nitrogen atom
indazol Core heterocyclic system Benzene-pyrazole fusion
3-amine Amino group substituent Position 3 of pyrazole ring

The classification of this compound within the indazole family reflects its specific substitution pattern and functional group arrangement. The presence of the chlorine atom at position 6 places it among halogenated indazole derivatives, while the methyl substitution at the 1-position nitrogen categorizes it as an N-methylated indazole. The amino group at position 3 further classifies it as an aminoindazole derivative, a subclass known for diverse biological activities.

The systematic approach to indazole nomenclature ensures precise communication of structural information across the scientific community. The numbering system follows established conventions where the nitrogen atom of the pyrazole ring receives position 1, and subsequent positions are numbered consecutively around the bicyclic system. This systematic approach eliminates ambiguity and provides clear structural identification for complex substituted indazole derivatives.

Molecular Identity and Registry Information

This compound possesses a distinctive molecular identity characterized by the molecular formula C8H8ClN3 and a molecular weight of 181.62 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1031927-22-6, providing a unique identifier for database searches and regulatory documentation. This registry information serves as the definitive reference for the compound across multiple chemical databases and regulatory systems worldwide.

The molecular structure incorporates three nitrogen atoms within its framework, reflecting the complex heterocyclic nature of the indazole system enhanced by the amino group substitution. The presence of chlorine adds a halogen component to the molecular composition, contributing to the compound's unique physicochemical properties. The molecular weight of 181.62 grams per mole positions this compound within the range typical for small molecule pharmaceutical intermediates and research compounds.

Molecular Property Value Significance
Molecular Formula C8H8ClN3 Empirical composition
Molecular Weight 181.62 g/mol Molar mass determination
CAS Registry Number 1031927-22-6 Unique chemical identifier
InChI Key DVNUOUTWILBEAP-UHFFFAOYSA-N Structural hash identifier

The International Chemical Identifier system provides additional molecular characterization through the InChI string InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11), which encodes the complete structural information in a standardized format. This systematic encoding enables automated structure recognition and database searching across diverse chemical information systems.

The compound's registration in multiple chemical databases, including PubChem and regulatory databases, demonstrates its significance in contemporary chemical research. The systematic molecular characterization provides researchers with essential information for compound identification, synthesis planning, and property prediction. This comprehensive molecular identity establishes the foundation for detailed chemical and biological investigations.

Structural Position in the Indazole Family

This compound occupies a distinctive position within the extensive indazole family, characterized by its specific substitution pattern that differentiates it from other indazole derivatives. The compound represents a multiply substituted indazole with three distinct functional modifications to the parent indazole structure: halogenation, N-methylation, and amino group incorporation. This combination of substituents places it among the more complex members of the indazole family.

The structural relationship to the parent indazole compound reveals the systematic modifications that define this derivative. Indazole itself exists as a bicyclic aromatic compound with the molecular formula C7H6N2, serving as the foundational structure for numerous derivatives. The addition of chlorine at position 6, methyl group at position 1, and amino group at position 3 represents significant structural elaboration while maintaining the core heterocyclic framework.

Within the broader indazole classification system, this compound belongs to several overlapping subcategories. As a halogenated indazole, it shares characteristics with other chlorine-containing derivatives that often exhibit enhanced biological activity compared to their non-halogenated counterparts. The N-methylation pattern places it among the N-substituted indazoles, a class that frequently demonstrates improved pharmacological properties through enhanced membrane permeability and metabolic stability.

The presence of the amino group at position 3 establishes membership in the aminoindazole subfamily, compounds that have attracted considerable attention for their diverse biological activities including anti-inflammatory, antibacterial, antifungal, and antitumor properties. This structural feature is particularly significant as position 3 represents a highly reactive site for further chemical modification and biological interaction. The specific combination of substituents in this compound creates a unique chemical entity with distinct properties within the indazole family.

Properties

IUPAC Name

6-chloro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNUOUTWILBEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289877
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-22-6
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Anilines to Indazoles

A common approach involves starting from 2-azidobenzaldehydes or substituted anilines bearing the 6-chloro substituent. Under reductive or acidic conditions, these precursors undergo cyclization to form the indazole ring system with the amine group at position 3.

  • Example: Cyclization of 2-azidobenzaldehyde derivatives with amines under reductive conditions yields 6-chloro-1H-indazol-3-amine analogs. The methylation at N-1 can be performed subsequently.

Methylation at N-1 Position

Methylation of the indazole nitrogen (N-1) is typically achieved using methylating agents such as methyl iodide, dimethyl sulfate, or trimethyloxonium salts.

  • Reported Method: Treatment of 6-chloro-5-nitro-1H-indazole with trimethyloxonium tetrafluoroborate in ethyl acetate at room temperature leads to N-1 methylation, yielding 6-chloro-2-methyl-5-nitro-2H-indazole analogs with high yields (~88%). Although this example is for a 2-methyl derivative, the methylation principle applies similarly for N-1 methylation in indazole systems.

Reduction of Nitro Groups to Amines

When starting from nitro-substituted intermediates, reduction to the corresponding amine is a critical step.

  • Typical Reducing Agents: Iron powder with acetic acid, catalytic hydrogenation (Pd/C), or chemical reductants such as sodium dithionite.
  • Example: Reduction of 6-chloro-5-nitro-1H-indazole derivatives to 6-chloro-1H-indazol-3-amine analogs is achieved under mild conditions with high selectivity.

Direct Amination and Alternative Routes

Alternative synthetic routes may involve direct amination at position 3 of the indazole ring or cyanation followed by hydrolysis, but these are less commonly reported for this specific compound.

Representative Synthetic Route Summary

Step Reactants/Intermediates Reagents/Conditions Product Yield (%) Notes
1 2-methyl-4-nitro-5-chloroaniline Diazotization with NaNO2 in acetic acid/water at 0–10°C 6-chloro-5-nitro-1H-indazole 61 Monitored by TLC; acid removal and extraction steps required
2 6-chloro-5-nitro-1H-indazole Methylation with trimethyloxonium tetrafluoroborate in ethyl acetate, room temp 6-chloro-2-methyl-5-nitro-2H-indazole 88 Purified by column chromatography
3 6-chloro-2-methyl-5-nitro-2H-indazole Reduction with suitable reducing agent (e.g., catalytic hydrogenation) 6-chloro-2-methyl-2H-indazol-5-amine Not specified Final amine formation step

Note: While the example above is for the 2-methyl derivative, analogous strategies apply for N-1 methylation with appropriate modifications.

Industrial and Scalable Considerations

Industrial synthesis emphasizes cost-effectiveness, safety, and environmental factors:

  • Use of continuous flow reactors to improve reaction control and scalability
  • Solvent-free or minimal solvent conditions to reduce waste
  • Catalysts such as copper or silver salts to enhance cyclization efficiency
  • Optimization of reaction parameters (temperature, stoichiometry) to maximize yield and purity

Analytical and Purification Techniques

  • Purification: Column chromatography (silica gel), recrystallization
  • Characterization: ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and HPLC for purity assessment
  • Typical NMR Signals: Aromatic protons between δ 6.5–8.5 ppm; methyl protons as singlets near δ 3.5–4.5 ppm (depending on solvent)

Research Findings and Optimization Notes

  • Methylation reactions proceed efficiently at room temperature with trimethyloxonium salts, offering high selectivity for N-1 methylation.
  • Diazotization and cyclization steps require careful temperature control (0–10°C) to avoid decomposition.
  • Reduction steps should be optimized to prevent over-reduction or side reactions.
  • Yields for each step vary but can reach up to 88% under optimized conditions.
  • TLC and HPLC monitoring are essential for reaction progress and purity checks.

Summary Table of Key Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Remarks
Diazotization & Cyclization 2-methyl-4-nitro-5-chloroaniline, NaNO2, Acetic acid 0–10°C, stirring, overnight ~61 Formation of nitro-indazole intermediate
N-1 Methylation Trimethyloxonium tetrafluoroborate Room temp, ethyl acetate solvent ~88 High selectivity, mild conditions
Reduction to Amine Pd/C hydrogenation or chemical reductant Mild temperature, atmospheric pressure Not specified Converts nitro to amine group

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-1-methyl-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound can modulate pathways such as the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) Applications/Notes
This compound 1031927-22-6 C₈H₈ClN₃ 181.62 6-Cl, 1-CH₃, 3-NH₂ Not reported Kinase inhibitor intermediate
6-Bromo-1-methyl-1H-indazol-3-amine 914311-50-5 C₈H₈BrN₃ 226.07 6-Br, 1-CH₃, 3-NH₂ Not reported Halogenated analogue for SAR studies
6-Amino-3-chloro-1H-indazole 21413-23-0 C₇H₆ClN₃ 167.60 3-Cl, 6-NH₂ 0.62 g/L (25°C) Pharmaceutical intermediate
3-Chloro-6-methyl-2H-indazol-4-amine 885520-97-8 C₈H₈ClN₃ 181.62 3-Cl, 6-CH₃, 4-NH₂ Not reported Positional isomer; potential bioactivity
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine 1260678-12-3 C₉H₇F₃N₃ 214.16 7-CF₃, 1-CH₃, 3-NH₂ Not reported Enhanced lipophilicity for CNS targets

Key Observations:

Methyl Group Impact: The 1-methyl group in the target compound improves metabolic stability compared to unmethylated analogues like 6-amino-3-chloro-1H-indazole .

Positional Isomerism : 3-Chloro-6-methyl-2H-indazol-4-amine demonstrates how substituent positions alter electronic properties and biological target specificity .

Biological Activity

6-Chloro-1-methyl-1H-indazol-3-amine is a synthetic compound belonging to the indazole family, which has garnered attention in medicinal chemistry for its potential antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and relevant research findings.

Target Proteins
The primary targets of this compound include:

  • Tyrosine Kinases : These are crucial in regulating cell growth and differentiation.
  • CHK1 and CHK2 Kinases : Involved in DNA damage response.
  • Human SGK Kinase (h-sgk) : A regulator of cell survival and proliferation.

Mode of Action
The compound interacts effectively with the hinge region of tyrosine kinases, inhibiting their activity. This inhibition leads to altered signaling pathways, particularly those involving the Bcl2 family members and the p53/MDM2 pathway, which are critical in regulating apoptosis (programmed cell death) and cell cycle progression .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Inhibition of Bcl2 Family Members : This promotes apoptosis by reducing anti-apoptotic signals.
  • p53/MDM2 Pathway Modulation : The compound has been shown to upregulate p53 expression while downregulating MDM2, leading to enhanced apoptotic signaling .

Cellular Effects

The biological activity of this compound has been evaluated through various studies:

Antiproliferative Activity

The compound exhibits significant antiproliferative effects against several cancer cell lines. Notably, it demonstrated an IC50 value of 5.15 µM against K562 cells (a chronic myeloid leukemia cell line) while showing a higher IC50 value of 33.2 µM for normal HEK-293 cells, indicating a favorable selectivity profile .

Induction of Apoptosis

Research indicates that treatment with this compound leads to increased apoptosis rates in K562 cells in a dose-dependent manner. For example, at concentrations of 10, 12, and 14 µM, total apoptosis rates were observed at 9.64%, 16.59%, and 37.72%, respectively .

Cell Cycle Analysis

Cell cycle distribution analysis revealed that treatment with this compound resulted in an increased proportion of cells in the G0/G1 phase while decreasing the S phase population. This shift suggests that the compound effectively halts cell cycle progression, which is a common mechanism for anticancer agents .

Table: Summary of Biological Activities

Activity TypeObservationsIC50 Values
AntiproliferativeSignificant inhibition on K562 cells5.15 µM (K562)
Higher selectivity for normal cells (HEK-293)33.2 µM (HEK-293)
Apoptosis InductionDose-dependent increase in apoptosisUp to 37.72%
Cell Cycle DistributionIncreased G0/G1 phase populationG0/G1: ~41.1%

Case Studies

In a recent study published in International Journal of Molecular Sciences, researchers synthesized various derivatives of indazole including this compound. The study highlighted its promising antitumor activity and low toxicity profile compared to traditional chemotherapeutics like 5-fluorouracil (5-Fu) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-1-methyl-1H-indazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves refluxing intermediates with sodium acetate in ethanol under controlled conditions. For example, analogous indazole derivatives are synthesized by heating substituted phenacyl bromides with sodium acetate in ethanol for 7 hours, followed by recrystallization . Optimization may involve adjusting reaction time, solvent polarity, or catalyst loading. Key parameters include:

ParameterTypical RangeExample from Evidence
Reaction Time7–12 hours7 hours reflux
SolventEthanolEtOH used for reflux
Temperature70–80°C (reflux)Not explicitly stated
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis or spectroscopic methods .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard. Use programs like SHELXL for refinement and WinGX for data processing . For example, bond angles and torsion angles in analogous indazole derivatives (e.g., 1,3-dimethyl-1H-indazol-6-amine) are resolved with precision (e.g., C1–C2–C3–C4 torsion angle: 1.8°) . Key steps:

Grow single crystals via slow evaporation.

Collect diffraction data (e.g., Cu-Kα radiation).

Refine using SHELXL, cross-validating with WinGX’s geometry analysis tools .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use ≥98% purity as a benchmark, with C18 columns and UV detection at 254 nm .
  • NMR : Compare peak integrals for protons adjacent to substituents (e.g., methyl or chloro groups).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 181.62 for C8H8ClN3 analogs) .
    • Stability Testing : Store at 2–8°C in dark conditions to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or XRD outliers) require:

Triangulation : Cross-validate using multiple techniques (e.g., XRD, NMR, IR).

Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software).

Iterative Refinement : Adjust SHELXL refinement parameters (e.g., thermal displacement models) .

  • Example : Anomalous XRD torsion angles in indazole derivatives (e.g., C8–C3–C4–C5: −0.5°) may indicate crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

Analog Synthesis : Modify substituents at positions 1 (methyl) and 6 (chloro). For example, replace chlorine with boronate esters for Suzuki coupling .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC50/EC50 assays. Include positive/negative controls and statistical validation (e.g., p < 0.05) .

Computational Docking : Use AutoDock Vina to predict binding modes against protein targets (e.g., PDB entries).

Q. How can researchers validate crystallographic data reproducibility for this compound?

  • Methodological Answer :

  • Data Redundancy : Collect multiple datasets from different crystals.
  • Software Cross-Check : Process data with both SHELXL and alternative programs (e.g., OLEX2) .
  • Rigorous Metrics : Ensure R-factors (<5%), completeness (>95%), and low RMSD for bond lengths (±0.02 Å) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in synthetic yields across laboratories?

  • Methodological Answer :

Parameter Standardization : Document exact solvent grades, equipment (e.g., reflux condenser type), and stirring rates.

Pilot Studies : Conduct small-scale trials to identify critical variables (e.g., moisture sensitivity of intermediates) .

Collaborative Validation : Share protocols via open-science platforms to benchmark reproducibility .

Tables for Key Parameters

Parameter Synthesis Crystallography Analytical
Reaction Time7 hoursN/AN/A
Purity ThresholdN/AN/A≥98% (HPLC)
Refinement R-factorN/A<5%N/A
Storage ConditionsN/AN/A2–8°C, dark

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-1-methyl-1H-indazol-3-amine
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6-Chloro-1-methyl-1H-indazol-3-amine

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